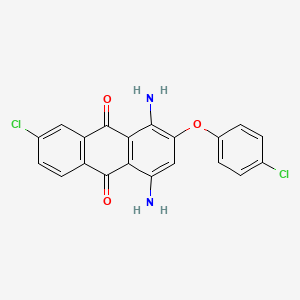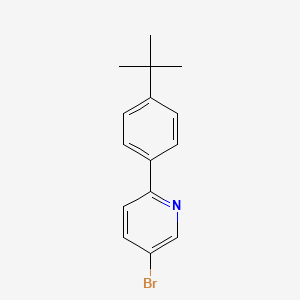
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a tert-butylphenyl group attached to the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydride, solvents like DMF, temperatures around 50-80°C.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA), solvents like dichloromethane, room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like ether, low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(4-(tert-butyl)phenyl)pyridin-5-amine, while oxidation can produce this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers use it to study the interactions of brominated pyridines with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-(tert-butyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and tert-butylphenyl group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved vary based on the biological system and the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(4-tert-butylphenyl)pyridine: Similar structure but with the bromine atom at a different position.
4-Bromo-2-(4-tert-butylphenyl)pyridine: Another positional isomer with different reactivity and properties.
5-Chloro-2-(4-(tert-butyl)phenyl)pyridine: Chlorine instead of bromine, leading to different chemical behavior.
Uniqueness
5-Bromo-2-(4-(tert-butyl)phenyl)pyridine is unique due to the specific positioning of the bromine atom and the tert-butylphenyl group, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C15H16BrN |
|---|---|
Molekulargewicht |
290.20 g/mol |
IUPAC-Name |
5-bromo-2-(4-tert-butylphenyl)pyridine |
InChI |
InChI=1S/C15H16BrN/c1-15(2,3)12-6-4-11(5-7-12)14-9-8-13(16)10-17-14/h4-10H,1-3H3 |
InChI-Schlüssel |
WSWFGRYOSGIIQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6,7-dihydro-[1,3]dioxolo[4,5-g][1,4]benzodioxine-6-carboxylate](/img/structure/B13144903.png)
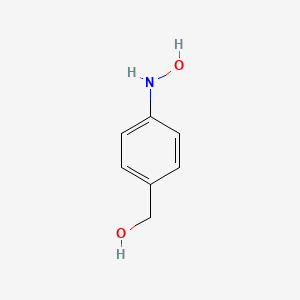
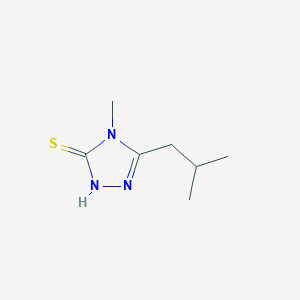


![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
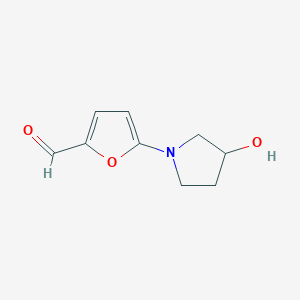
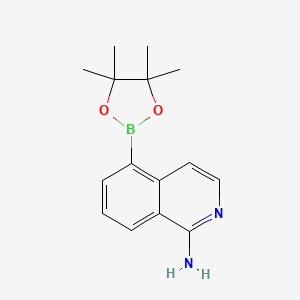
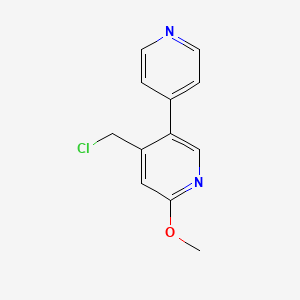
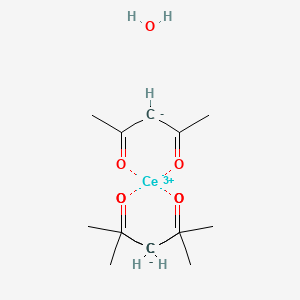
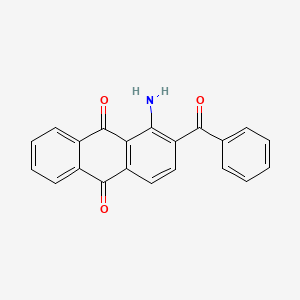
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
